molecular formula C15H16N4OS B2843552 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-15-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2843552
CAS No.: 1207039-15-3
M. Wt: 300.38
InChI Key: BXFGPHSQGGHQJS-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207039-15-3) is a chemical compound with a molecular formula of C15H16N4OS and a molecular weight of 300.4 g/mol . This research chemical features a benzothiazole core linked to a dimethylpyrazole ring via a carboxamide group. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry and is associated with a wide range of established pharmacological properties . Compounds based on this heterocyclic system are significant in current research for developing novel therapeutic agents . Related molecular frameworks, such as pyrazolylcarboxamides, are under investigation for various therapeutic applications, as evidenced by ongoing patent research . Furthermore, structurally similar compounds, specifically benzothiazol-2-ylpyrazole-4-carboxamides, have been reported in scientific literature to function as Succinate Dehydrogenase (SDH) inhibitors, demonstrating notable antifungal activity in agricultural research . This suggests potential research applications for this compound in exploring enzyme inhibition. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-8-5-6-9(2)13-11(8)17-15(21-13)18-14(20)12-10(3)7-16-19(12)4/h5-7H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGPHSQGGHQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.

    Introduction of Methyl Groups: Methylation of the benzo[d]thiazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, typically starting from hydrazine and a 1,3-diketone under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has potential applications as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors, particularly those involved in cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors or as a component in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of benzo[d]thiazole-pyrazole hybrids. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Reported Activity Key Structural Differences
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole + pyrazole - 4,7-dimethyl (benzothiazole)
- 1,4-dimethyl (pyrazole) + carboxamide
Not explicitly reported (inferred) Methylation pattern on both rings; carboxamide linkage
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide (Patent: EP3853225 ) Acrylamide + thiazole + pyridine - Thiazole-amino-propanoyl-phenyl
- Pyridine-acrylamide
CDK7 inhibition (anticancer) Pyridine and acrylamide substituents instead of pyrazole-carboxamide; distinct substitution sites
Thiazol-5-ylmethyl (2S,3S,5S)-... (Pharmacopeial Forum ) Thiazole + imidazolidinone - Imidazolidinone-urea
- Thiazolylmethyl
Antimicrobial (structure-activity) Urea and imidazolidinone moieties; absence of pyrazole ring

Conformational and Electronic Comparisons

Ring Puckering and Planarity: The benzo[d]thiazole and pyrazole rings in the target compound likely exhibit non-planar puckering due to steric hindrance from methyl groups. Cremer and Pople’s puckering coordinates suggest that such deviations from planarity could influence binding interactions in biological targets (e.g., enzyme active sites) compared to fully planar analogues like unsubstituted benzothiazoles.

In contrast, compounds with electron-withdrawing substituents (e.g., nitro or chloro groups) may exhibit stronger electrophilic character but reduced metabolic stability.

Crystallographic Packing: Mercury CSD analysis of similar heterocycles reveals that methyl substituents can alter crystal packing efficiency. For example, dimethyl-substituted benzothiazoles often form denser lattices than mono-substituted derivatives, possibly affecting solubility and bioavailability.

Pharmacological Inferences

However, the pyrazole-carboxamide moiety may confer distinct selectivity profiles compared to acrylamide-based inhibitors.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of the benzothiazole moiety enhances its biological interactions. The molecular formula is C15H16N4OSC_{15}H_{16}N_{4}OS, with a molecular weight of approximately 300.38 g/mol.

PropertyValue
Molecular FormulaC15H16N4OS
Molecular Weight300.38 g/mol
CAS Number[Not specified]

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Binding : Molecular docking studies suggest that it binds effectively to several biological receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against certain bacterial strains.

Pharmacological Effects

This compound has been associated with several pharmacological effects:

  • Anti-inflammatory : In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial : The compound showed activity against various bacteria including E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Analgesic Effects : Animal models have indicated that the compound exhibits analgesic properties, providing relief from pain comparable to conventional analgesics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity :
    • A study by Selvam et al. reported that derivatives of pyrazole exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .
    • The compound was tested in carrageenan-induced edema models in rats, showing significant reduction in paw swelling.
  • Antimicrobial Efficacy :
    • In vitro assessments revealed that the compound exhibited notable antimicrobial activity against E. coli and Candida albicans, suggesting its potential use in treating infections .
  • Molecular Docking Studies :
    • Docking simulations indicated strong binding affinity to cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This supports its role as a potential anti-inflammatory agent.

Q & A

Q. How can researchers optimize the synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide to improve yield and purity?

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions on the benzothiazole and pyrazole rings. For example, highlights NMR for similar thiazole derivatives.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as applied in for complex carboxamide analogs.
  • FT-IR Spectroscopy: Identify functional groups (e.g., carboxamide C=O stretch ≈1650 cm⁻¹).

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases due to the compound’s heterocyclic motifs (e.g., benzothiazole in showed affinity for enzymes).
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate preliminary activity.
  • Molecular Docking: Prioritize targets using computational models (e.g., AutoDock Vina) to predict binding modes before wet-lab experiments.

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for derivatives of this compound?

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., enzymatic vs. cell-based assays) to identify outliers.
  • Dose-Response Curves: Compare IC₅₀ values under standardized conditions (pH, temperature) to isolate variables.
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Statistical Validation: Apply ANOVA or t-tests to assess reproducibility (see for DoE-based statistical frameworks).

Q. What strategies are effective for elucidating the reaction mechanism of catalytic processes involving this compound?

Methodological Answer:

  • Isotopic Labeling: Track atom transfer using ¹⁸O or deuterated reagents in hydrolysis/condensation reactions.
  • Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps.
  • In Situ Spectroscopy: Use Raman or IR to monitor intermediate formation in real-time. ’s ICReDD approach integrates such experimental-computational feedback loops.

Q. How can researchers design stable formulations for in vivo studies of this compound?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes, as seen in for hydrophobic thiazole derivatives.
  • Pharmacokinetic Profiling: Conduct ADMET studies (e.g., microsomal stability assays) to optimize bioavailability.
  • Lyophilization: Stabilize the compound for long-term storage, referencing ’s protocols for imidazole-thiazole hybrids.

Methodological Considerations Table

Research StageKey TechniqueEvidence Reference
Synthesis OptimizationDoE, Recrystallization1, 3, 14
CharacterizationNMR, HRMS, X-ray12, 15
Computational DesignDFT, ML, MD4
Bioactivity ValidationOrthogonal Assays, Meta-Analysis14, 16

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